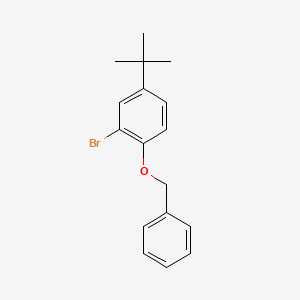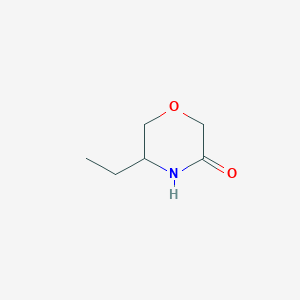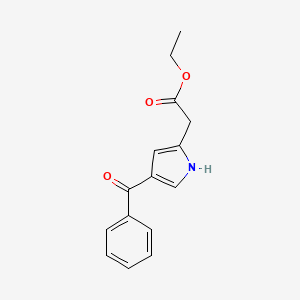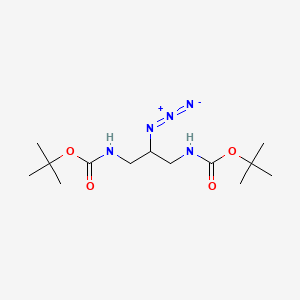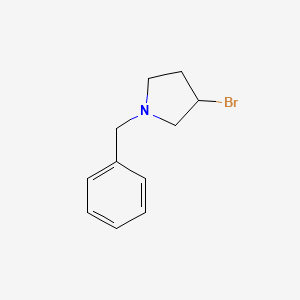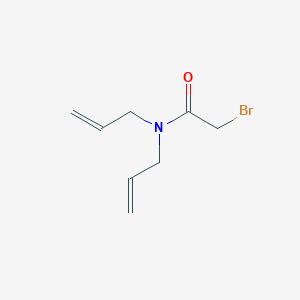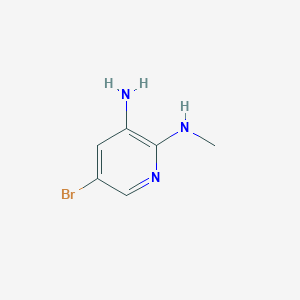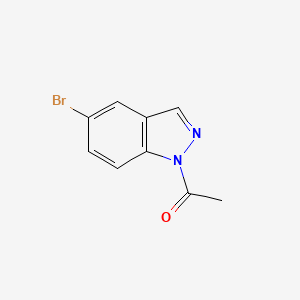
1-(5-溴-1H-吲唑-1-基)乙酮
描述
The compound 1-(5-Bromo-1H-indazol-1-yl)ethanone is a brominated indazole derivative. Indazole compounds are heterocyclic structures containing a pyrazole ring fused to a benzene ring. The presence of a bromine atom on the indazole moiety can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for synthesizing brominated indazole derivatives . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone through 1,3-dipolar cycloaddition indicates the versatility of indazole synthesis methods .
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using various computational methods and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazolyl ethanone derivative were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules were confirmed by X-ray diffraction (XRD) data, which could be relevant when analyzing the structure of 1-(5-Bromo-1H-indazol-1-yl)ethanone.
Chemical Reactions Analysis
The reactivity of brominated compounds is often characterized by their ability to participate in further chemical transformations. The synthesis of 2H-indazole-4,7-dione derivatives and their subsequent reactions with bromine to yield mono- and dibromo derivatives demonstrate the potential for brominated indazoles to undergo further functionalization . This suggests that 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be a precursor for more complex molecules through similar bromination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of substituents and the overall molecular structure. The study of ferrocenyl ethanone derivatives revealed that the UV-vis absorption and fluorescence spectra are dependent on the substituents attached to the core structure . This implies that the optical properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be modulated by its bromine substituent and the indazole framework. Additionally, the molecular electrostatic potential (MEP) analysis of a pyrazolyl ethanone derivative showed that the negative charge is localized over the carbonyl group, which could be a common feature in 1-(5-Bromo-1H-indazol-1-yl)ethanone .
科学研究应用
Indazole-containing compounds represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . Therefore, they have gained considerable attention in the field of medicinal chemistry .
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer . Pazopanib 2 is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
-
Antihypertensive Applications Indazole-containing compounds have been used in the development of antihypertensive drugs . Although specific details about the methods of application or experimental procedures are not available, these compounds have shown potential in controlling high blood pressure.
-
Antidepressant Applications Some indazole derivatives have been used in the development of antidepressant drugs . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.
-
Anti-Inflammatory Applications Indazole derivatives have shown anti-inflammatory properties . They may work by inhibiting certain enzymes or pathways involved in the inflammatory response.
-
Antibacterial Applications Indazole-containing compounds have demonstrated antibacterial activities . They may inhibit the growth of bacteria by interfering with bacterial cell wall synthesis or other vital processes.
-
Antifungal Applications Some indazole derivatives have shown antifungal activities . They may work by disrupting the cell membrane of fungi, inhibiting their growth.
-
Anti-HIV Applications Indazole-containing compounds have been used in the development of anti-HIV drugs . They may inhibit the replication of the HIV virus by interfering with the virus’s ability to integrate its genetic material into the host cell’s DNA.
-
Anticancer Applications Indazole-containing compounds have been used in the development of anticancer drugs . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
-
Tyrosine Kinase Inhibitor Pazopanib 2 , an indazole-containing compound, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .
-
Antidepressant Applications Some indazole derivatives have been used in the development of antidepressant drugs . These compounds may interact with certain neurotransmitters in the brain to help alleviate symptoms of depression.
-
Antiviral Applications Indazole-containing compounds have been used in the development of antiviral drugs . They may inhibit the replication of viruses by interfering with the virus’s ability to integrate its genetic material into the host cell’s DNA.
-
Antidiabetic Applications Some indazole derivatives have shown antidiabetic activities . They may work by regulating the metabolism of glucose and improving insulin sensitivity.
-
Antimalarial Applications Indazole-containing compounds have been used in the development of antimalarial drugs . They may inhibit the growth and reproduction of malaria parasites within red blood cells.
安全和危害
Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .
属性
IUPAC Name |
1-(5-bromoindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRNHHJTZSJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293899 | |
| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-indazol-1-yl)ethanone | |
CAS RN |
152626-92-1 | |
| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

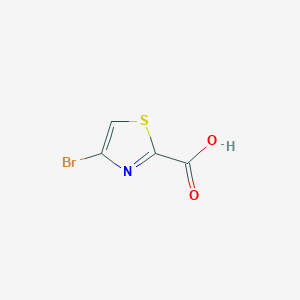
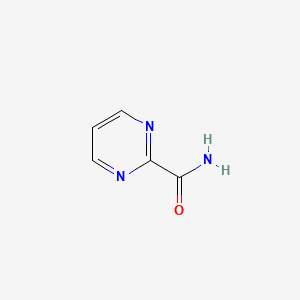
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
